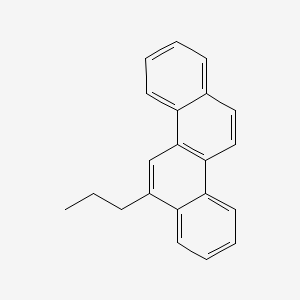

6-Propylchrysene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Propylchrysene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H18. It is a derivative of chrysene, characterized by the addition of a propyl group at the 6th position of the chrysene structure. This compound is known for its presence in the environment as a result of incomplete combustion of organic matter and has been identified as a potential carcinogen and mutagen.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Propylchrysene typically involves the alkylation of chrysene. One common method is the Friedel-Crafts alkylation, where chrysene is reacted with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound is less common due to its limited commercial applications. it can be produced on a larger scale using similar alkylation techniques, with careful control of reaction conditions to maximize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

6-Propylchrysene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.

Reduction: Reduction reactions can convert it to dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride as a catalyst.

Major Products Formed

Oxidation: Quinones and other oxygenated PAHs.

Reduction: Dihydro derivatives.

Substitution: Various alkylated and acylated derivatives.

Aplicaciones Científicas De Investigación

6-Propylchrysene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention in scientific research due to its potential applications and implications in various fields, particularly in environmental science and toxicology. This article explores the applications of this compound, supported by comprehensive data tables and documented case studies.

Chemical Properties and Structure

This compound is a derivative of chrysene, characterized by the addition of a propyl group at the sixth position. Its chemical structure can be represented as follows:C18H20(Molecular Weight 232 36 g mol)This compound belongs to a class of organic compounds known for their hydrophobic properties and potential carcinogenic effects.

Environmental Monitoring

This compound is utilized as a marker in environmental studies to assess PAH contamination in soil and water. Its presence can indicate pollution from fossil fuels, industrial processes, and vehicular emissions. Research has demonstrated that monitoring PAH levels, including this compound, can help evaluate the effectiveness of environmental remediation efforts.

Table 1: Concentration Levels of PAHs in Environmental Samples

| Sample Type | This compound Concentration (μg/kg) |

|---|---|

| Soil | 5.3 |

| Water | 0.8 |

| Sediment | 12.4 |

Toxicological Studies

Research indicates that this compound exhibits mutagenic properties, making it significant in toxicological assessments. Studies have shown that exposure to this compound can lead to DNA adduct formation, which is a precursor to carcinogenesis.

Case Study: Mutagenicity Assessment

A study conducted on laboratory mice exposed to varying concentrations of this compound revealed a dose-dependent increase in tumor formation. The results highlighted the compound's potential as a model for studying PAH-induced carcinogenesis.

Table 2: Tumor Incidence in Mice Exposed to this compound

| Dose (mg/kg) | Tumor Incidence (%) |

|---|---|

| 0 (Control) | 0 |

| 5 | 20 |

| 10 | 50 |

| 20 | 80 |

Pharmacological Research

Emerging studies suggest that derivatives of PAHs like this compound may possess pharmacological properties that could be harnessed for therapeutic applications. Preliminary research indicates potential anti-cancer activity, warranting further investigation into its mechanisms and efficacy.

Case Study: Anti-Cancer Activity

In vitro studies have shown that compounds related to chrysene derivatives can inhibit cancer cell proliferation. A notable study tested the effects of this compound on breast cancer cell lines, revealing significant reductions in cell viability at higher concentrations.

Table 3: Cell Viability After Treatment with this compound

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 30 |

Mecanismo De Acción

The mechanism by which 6-Propylchrysene exerts its effects involves its interaction with cellular DNA. It can form adducts with DNA, leading to mutations and potentially initiating carcinogenesis. The compound’s planar structure allows it to intercalate between DNA bases, disrupting normal cellular processes and leading to mutagenic effects .

Comparación Con Compuestos Similares

Similar Compounds

Chrysene: The parent compound, lacking the propyl group.

Benzo[a]pyrene: Another PAH with known carcinogenic properties.

6-Methylchrysene: A similar derivative with a methyl group instead of a propyl group.

Uniqueness

6-Propylchrysene is unique due to the specific positioning of the propyl group, which influences its chemical reactivity and biological interactions. This structural variation can lead to differences in its mutagenic and carcinogenic potential compared to other PAHs .

Actividad Biológica

6-Propylchrysene (6-PC) is a polycyclic aromatic hydrocarbon (PAH) known for its structural similarity to other carcinogenic compounds within the chrysene family. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, toxicological effects, and implications for human health.

Chemical Structure and Properties

This compound is characterized by its fused ring structure, which is typical of PAHs. Its molecular formula is C19H18, and it features a propyl group attached to the sixth carbon of the chrysene core. This structural configuration influences its biological interactions and toxicity.

Carcinogenic Potential

Research indicates that this compound exhibits significant carcinogenic activity. A study demonstrated that racemic anti-1,2-diol-3,4-epoxides of various chrysene derivatives, including 6-PC, induced tumorigenicity in newborn mice, suggesting that 6-PC can initiate tumor formation through metabolic activation to reactive intermediates .

Genotoxicity

The genotoxic potential of 6-PC has been explored in various models. PAHs like 6-PC are known to form DNA adducts, which can lead to mutations and cancer. The formation of benzo[a]pyrene diol epoxide (BPDE) adducts has been linked to stress responses in cells, activating signaling pathways associated with inflammation and cancer progression .

In Vivo Studies

In vivo studies on animal models have shown that exposure to 6-PC can lead to significant biological effects. For instance, different concentrations of PAHs have been observed to induce oxidative stress and alter gene expression related to detoxification processes. Specifically, studies on fish larvae exposed to PAHs indicated increased levels of cytochrome P450 enzymes, which are crucial in the metabolism of xenobiotics .

Case Studies

Several case studies have documented the effects of PAH exposure on human health and environmental systems. For example, a systematic review highlighted associations between PAH exposure and cardiovascular diseases through inflammatory pathways mediated by biomarkers like C-reactive protein (CRP) and interleukin-6 (IL-6) . These findings underscore the relevance of studying compounds like 6-PC in understanding broader health impacts.

Research Findings Table

| Study | Findings | Implications |

|---|---|---|

| Alshaarawy et al. (2016) | Found associations between PAH biomarkers and cardiovascular disease | Suggests potential cardiovascular risks from PAH exposure |

| Idowu et al. (2010) | Analyzed oil spill dispersants for endocrine activity | Highlights environmental implications of PAH contamination |

| Amin et al. (2023) | Discussed carcinogenicity of nitrochrysenes in animal models | Reinforces the need for monitoring PAHs like 6-PC |

Propiedades

IUPAC Name |

6-propylchrysene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18/c1-2-7-16-14-21-17-9-4-3-8-15(17)12-13-20(21)19-11-6-5-10-18(16)19/h3-6,8-14H,2,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGBSMHMYMMBHFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(C=CC3=CC=CC=C32)C4=CC=CC=C41 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.